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Compound of Interest

Compound Name: Bran absolute

Cat. No.: B13400459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absolute chemical composition
of wheat, rice, and oat bran. It is designed to be a core resource for researchers, scientists,
and professionals in drug development, offering detailed quantitative data, experimental
protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Chemical Composition of Cereal Bran

Cereal bran is the hard outer layer of cereal grains and is a rich source of dietary fiber, protein,
lipids, vitamins, and minerals. The exact composition can vary depending on the cereal type,
variety, growing conditions, and milling processes.[1] This section provides a detailed
breakdown of the key chemical components of wheat, rice, and oat bran.

Macronutrient Composition

The macronutrient profiles of wheat, rice, and oat bran are summarized in the tables below,
offering a comparative overview of their nutritional value.

Table 1: Proximate Analysis of Wheat, Rice, and Oat Bran (% of dry matter)
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Component Wheat Bran Rice Bran Oat Bran
Moisture 7-14 8.21-8.24 -

Crude Protein 12-18 11.5-17.2 13-20
Crude Fat 3-6 12-23 6.6

Ash 3-9 9-9.1 -

Total Dietary Fiber 43-60 6.2-14.4 16-34
Starch 7-30 18-30 18-45
Carbohydrates (by 20-60 48.55-52.33 62

difference)

Note: Ranges are provided to account for variations reported in different studies.

Carbohydrate Composition

The carbohydrate fraction of bran is dominated by dietary fiber, which includes a variety of

polysaccharides.

Table 2: Detailed Carbohydrate Composition of Wheat, Rice, and Oat Bran (% of dry matter)

Carbohydrate ]

T Wheat Bran Rice Bran Oat Bran

Total Dietary Fiber 43-60 6.2-14.4 16-34

Insoluble Dietary Fiber  >90% of TDF - -

Soluble Dietary Fiber <10% of TDF - -

Arabinoxylan 70% of NSP Present -

B-Glucan 6% of NSP Present at least 5.5%
Cellulose 19% of NSP Present -

Starch 7-30 18-30 18-45
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NSP: Non-Starch Polysaccharides, TDF: Total Dietary Fiber

Protein and Amino Acid Composition

Bran is a valuable source of plant-based protein, with a diverse amino acid profile.

Table 3: Amino Acid Profile of Wheat, Rice, and Oat Bran ( g/100g of protein)
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Amino Acid Wheat Bran Rice Bran Oat Bran
Essential Amino Acids
Histidine 2.81 - -
Isoleucine 3.42 - -
Leucine - - -
Lysine 074 Higher than other High
cereals
Methionine - - -
Phenylalanine 417 - -
Threonine 2.83 - -
Tryptophan - - Low
Valine 3.90 - -
Non-Essential Amino
Acids
Alanine 3.37 - -
Arginine - - High
Aspartic Acid - - -
Cysteine 1.57 - -
Glutamic Acid 29.96 - -
Glycine 3.59 - -
Proline 9.12 - Low
Serine - - -
Tyrosine - - -

Note: A hyphen (-) indicates that specific data was not readily available in the searched
sources.
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Lipid and Fatty Acid Composition

The lipid fraction of bran contains a mix of saturated and unsaturated fatty acids.

Table 4: Fatty Acid Profile of Wheat, Rice, and Oat Bran (% of total fatty acids)

Fatty Acid Wheat Bran Rice Bran Oat Bran
Saturated Fatty Acids
Palmitic acid (C16:0) 21.5
Stearic acid (C18:0) 2.9
Monounsaturated
Fatty Acids
Oleic acid (C18:1) 38.4
Polyunsaturated Fatty
Acids
Linoleic acid (C18:2) 34.4
o-Linolenic acid

2.2

(C18:3)

Note: A hyphen (-) indicates that specific data was not readily available in the searched

sources.

Mineral Composition

Bran is a significant source of essential minerals.

Table 5: Mineral Content of Wheat, Rice, and Oat Bran (mg/100g)
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Mineral Wheat Bran Rice Bran Oat Bran
Calcium - 49.90-52.10 47-55
Copper - - 0.17-2.12
Iron 3.05 28.10-30.05 3.5-6.4
Magnesium 177 - 171-201
Manganese

Phosphorus 294 1185.2-1186.5 531-569
Potassium 343 - 437-532
Selenium

Zinc - 5.89-6.02

Note: A hyphen (-) indicates that specific data was not readily available in the searched

sources.

Experimental Protocols for Chemical Analysis

This section provides detailed methodologies for the key experiments used to determine the
chemical composition of bran.

Proximate Analysis

Proximate analysis determines the main constituents of a food sample.

This method determines the percentage of water in the bran sample.

o Apparatus: Drying oven, analytical balance, desiccator, moisture dishes with lids.
e Procedure:

1. Pre-dry the empty moisture dishes and lids in the oven at 105°C for 3 hours and cool in a
desiccator.
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2. Weigh the empty dish and lid.
3. Accurately weigh approximately 3 g of the bran sample into the dish.

4. Place the dish with the sample and a partially covered lid in the oven and dry for 3 hours
at 105°C.

5. After drying, transfer the dish to a desiccator to cool.

6. Reweigh the dish and its dried contents.

o Calculation: Moisture (%) = [(Weight of wet sample + dish + lid) - (Weight of dry sample +
dish + lid)] / (Weight of wet sample) x 100

This method determines the total nitrogen content, which is then converted to crude protein
content.[2]

o Apparatus: Kjeldahl digestion and distillation unit, titration equipment.

o Reagents: Concentrated sulfuric acid (H2SOa), catalyst mixture (e.g., potassium sulfate and
copper sulfate), 40% sodium hydroxide (NaOH) solution, 4% boric acid solution,
standardized 0.1N hydrochloric acid (HCI) or sulfuric acid.

e Procedure:

1. Digestion: Weigh approximately 0.5 g of the dried bran sample into a digestion tube. Add
the catalyst and 14 mL of concentrated H2SOa4. Heat the mixture until the solution
becomes clear.

2. Distillation: After cooling, place the digestion tube in the distillation unit. Add an excess of
40% NaOH to neutralize the acid and release ammonia. The ammonia is steam-distilled
and collected in a flask containing 4% boric acid with an indicator.

3. Titration: Titrate the trapped ammonia with standardized 0.1N HCI or H2SOa.

o Calculation: Nitrogen (%) = [(Volume of acid for sample - Volume of acid for blank) x
Normality of acid x 14.007] / (Weight of sample) x 100 Crude Protein (%) = % Nitrogen x
Conversion factor (typically 6.25 for cereals)
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This method determines the total lipid content of the bran.

o Apparatus: Soxhlet extraction apparatus, extraction thimbles, heating mantle, rotary
evaporator, drying oven.

» Reagent: Petroleum ether or diethyl ether.

e Procedure:
1. Accurately weigh about 2 g of the dried bran sample into an extraction thimble.
2. Place the thimble in the Soxhlet extractor.
3. Fill the round-bottom flask with the solvent.

4. Heat the solvent to its boiling point and allow the extraction to proceed for at least 4 hours
(or 80 cycles).[3]

5. After extraction, evaporate the solvent using a rotary evaporator.

6. Dry the flask containing the extracted fat in an oven at 100-102°C until a constant weight
is achieved.[3]

o Calculation: Crude Fat (%) = (Weight of flask with dried fat - Weight of empty flask) / (Weight
of sample) x 100

This method determines the total mineral content of the bran.
» Apparatus: Muffle furnace, porcelain crucibles, desiccator, analytical balance.
e Procedure:

1. Pre-ignite the porcelain crucibles in the muffle furnace at 550°C, cool in a desiccator, and
weigh.

2. Accurately weigh approximately 2 g of the bran sample into the crucible.
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3. Place the crucible in the muffle furnace and ignite at 550°C for 3 hours or until a white or
gray ash is obtained.[4]

4. Allow the furnace to cool, then transfer the crucible to a desiccator to cool to room
temperature.

5. Weigh the crucible with the ash.

o Calculation: Ash (%) = (Weight of crucible with ash - Weight of empty crucible) / (Weight of
sample) x 100

Dietary Fiber Analysis

This enzymatic-gravimetric method determines the total, soluble, and insoluble dietary fiber
content.[5]

o Apparatus: Water bath, filtration flasks, fritted crucibles, pH meter.
e Enzymes: Heat-stable a-amylase, protease, amyloglucosidase.
e Procedure:

1. Enzymatic Digestion:

» Duplicate 1 g samples are subjected to sequential enzymatic digestion with heat-stable
a-amylase at ~100°C, followed by protease at 60°C, and then amyloglucosidase at
60°C to remove starch and protein.[6]

2. Insoluble Dietary Fiber (IDF) Separation:

» The enzyme digestate is filtered, and the residue is washed with warm distilled water.
The residue is then washed with 95% ethanol and acetone, dried, and weighed. This
represents the IDF.

3. Soluble Dietary Fiber (SDF) Precipitation:

» Four volumes of 95% ethanol preheated to 60°C are added to the filtrate from the IDF
separation to precipitate the soluble dietary fiber.[7]
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» The precipitate is filtered, washed with 78% ethanol, 95% ethanol, and acetone, dried,
and weighed. This represents the SDF.

4. Correction for Protein and Ash:

= One of the duplicate residues for both IDF and SDF is analyzed for protein content
(Kjeldahl method), and the other is ashed at 525°C to determine the ash content.[6]

 Calculation:
o Dietary Fiber = (Weight of residue) - (Weight of protein) - (Weight of ash)
o Total Dietary Fiber (TDF) = IDF + SDF
This is another enzymatic-gravimetric method for determining total dietary fiber.
e Apparatus and Enzymes: Similar to AOAC 991.43.
» Procedure:
1. The sample undergoes the same sequential enzymatic digestion as in AOAC 991.43.

2. After digestion, the total dietary fiber (both soluble and insoluble) is precipitated with four
volumes of 95% ethanol.

3. The precipitate is filtered, washed, dried, and weighed.
4. Corrections for protein and ash are made as described in AOAC 991.43.
o Calculation:

o Total Dietary Fiber = (Weight of residue) - (Weight of protein) - (Weight of ash)

Amino Acid Analysis by HPLC

This method involves the hydrolysis of proteins into their constituent amino acids, followed by
derivatization and quantification using High-Performance Liquid Chromatography (HPLC).
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e Apparatus: HPLC system with a fluorescence or UV detector, hydrolysis tubes, vacuum

oven.

e Reagents: 6N Hydrochloric acid (HCI), derivatization reagent (e.g., o-phthalaldehyde (OPA)
or 9-fluorenylmethyl chloroformate (FMOC)), amino acid standards.

e Procedure:

1. Hydrolysis: The bran sample is hydrolyzed with 6N HCI at 110°C for 24 hours under
vacuum to release the amino acids.

2. Derivatization (Pre-column with OPA):
» The amino acid hydrolysate is neutralized.

= An aliquot of the sample is mixed with the OPA reagent in a borate buffer. The reaction
is rapid and forms a fluorescent derivative.[8]

3. HPLC Separation:

» The derivatized amino acids are separated on a reverse-phase column (e.g., C18) using
a gradient elution with a mobile phase typically consisting of a phosphate buffer and an
organic solvent like acetonitrile or methanol.

4. Detection:
» The fluorescent derivatives are detected using a fluorescence detector.

» Quantification: The concentration of each amino acid is determined by comparing its peak
area to that of a known standard.

Fatty Acid Analysis by GC-FID

This method determines the fatty acid profile of the bran's lipid fraction.

o Apparatus: Gas chromatograph with a Flame lonization Detector (GC-FID), capillary column
(e.g., BPX-70), rotary evaporator.
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» Reagents: Methanolic HCI or BFs-methanol, heptane or hexane, fatty acid methyl ester
(FAME) standards.

e Procedure:

1. Lipid Extraction: The crude fat is first extracted from the bran sample using the Soxhlet
method (see section 2.1.3).

2. Transesterification to Fatty Acid Methyl Esters (FAMES): The extracted fat is transesterified
to FAMEs by heating with methanolic HCI or BFs-methanol.

3. Extraction of FAMESs: The FAMEs are then extracted into an organic solvent like heptane
or hexane.

4. GC-FID Analysis:
» An aliquot of the FAME solution is injected into the GC-FID.

» The FAMESs are separated on the capillary column based on their boiling points and
polarity. A typical temperature program might be: initial temperature of 100°C, ramped to
220°C.[9]

5. Detection: The separated FAMEs are detected by the Flame lonization Detector.

o Quantification: The percentage of each fatty acid is determined by comparing the peak area
of each FAME to the total peak area of all FAMEs.

Mineral Analysis by Atomic Absorption Spectroscopy
(AAS)

This method is used to determine the concentration of individual minerals in the bran.

o Apparatus: Atomic Absorption Spectrophotometer, hollow cathode lamps for each mineral,
muffle furnace.

¢ Reagents: Concentrated nitric acid (HNOs), concentrated hydrochloric acid (HCI), standard

solutions for each mineral.
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e Procedure:
1. Sample Preparation (Wet Ashing):

» Adried bran sample is digested with a mixture of concentrated nitric acid and
hydrochloric acid to destroy the organic matter and bring the minerals into solution.

2. AAS Analysis:
» The digested sample solution is aspirated into the flame of the AAS.

» The atoms of the mineral of interest in the flame absorb light from a hollow cathode
lamp specific to that element.

» The amount of light absorbed is proportional to the concentration of the mineral in the
sample.

e Quantification: The concentration of each mineral is determined by comparing the
absorbance of the sample to a calibration curve prepared from standard solutions of known
concentrations.

Signaling Pathways and Experimental Workflows

This section provides visual representations of a key signaling pathway influenced by bran
components and the general experimental workflows for bran analysis.

Signaling Pathway: Bran, Gut Microbiota, and Host
Health

Bran's high dietary fiber content, particularly prebiotics like arabinoxylans, significantly
influences the gut microbiota composition and function. The fermentation of these fibers by
beneficial gut bacteria leads to the production of short-chain fatty acids (SCFAs), which play a
crucial role in host health through various signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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